6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine

Physicochemical profiling Isomer comparison Drug-likeness

This compound belongs to the pyridazin‑3‑amine class featuring a furan‑2‑carbonyl‑piperazine substituent and a 6‑methylpyridin‑2‑yl amino tail. Its molecular formula is C₁₉H₂₀N₆O₂ (MW 364.41).

Molecular Formula C19H20N6O2
Molecular Weight 364.409
CAS No. 1021038-65-2
Cat. No. B2499716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine
CAS1021038-65-2
Molecular FormulaC19H20N6O2
Molecular Weight364.409
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C19H20N6O2/c1-14-4-2-6-16(20-14)21-17-7-8-18(23-22-17)24-9-11-25(12-10-24)19(26)15-5-3-13-27-15/h2-8,13H,9-12H2,1H3,(H,20,21,22)
InChIKeyABLDGKWLNXSIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(Furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine (CAS 1021038‑65‑2): Structural Identity and Compound‑Class Positioning for Procurement Decisions


This compound belongs to the pyridazin‑3‑amine class featuring a furan‑2‑carbonyl‑piperazine substituent and a 6‑methylpyridin‑2‑yl amino tail. Its molecular formula is C₁₉H₂₀N₆O₂ (MW 364.41). [1] The structure places it within the chemical space covered by the Sloan‑Kettering patent family on pyridazinones and furan‑containing compounds (US 2010/0210649 A1, EP 2518063), which targets proliferative diseases. [2] For a procurement scientist, the key starting question is whether the specific 6‑methylpyridin‑2‑yl substitution pattern confers a quantifiable advantage over the nearest listed analogs—the 4‑methylpyridin‑2‑yl isomer (CAS 1021072‑60‑5), the des‑methyl pyridin‑2‑yl analog, the methanesulfonyl‑piperazine replacement (CAS 1021248‑82‑7), and the 3,5‑dimethylisoxazole‑sulfonyl analog (CAS 1021114‑77‑1)—all of which share the same pyridazin‑3‑amine scaffold but differ in the critical tail or linker region.

Why a Furan‑2‑Carbonyl Piperazine with 6‑Methylpyridin‑2‑yl Substitution Cannot Be Treated as Interchangeable with Close Pyridazin‑3‑amine Analogs


The four closest commercially cataloged analogs differ from the target compound at precisely the positions that control hydrogen‑bonding geometry, lipophilicity, and metabolic liability. The 6‑methylpyridin‑2‑yl group places the methyl substituent ortho to the pyridine nitrogen, creating a steric environment that is absent in the des‑methyl analog and electronically distinct from the 4‑methyl isomer. [1] Replacing the furan‑2‑carbonyl with a methanesulfonyl group (CAS 1021248‑82‑7) swaps the neutral, planar furan ring for a tetrahedral sulfonyl group, altering both the logP and the hydrogen‑bond acceptor pattern. These structural variations predict non‑interchangeable target‑engagement profiles; therefore, procurement without explicit comparative data on the exact CAS number risks selecting a compound with different solubility, permeability, or off‑target liability. The quantitative evidence below makes this differentiation concrete.

Quantitative Differentiation of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine from the Four Closest Commercial Analogs


Physicochemical Comparison: LogP and Topological Polar Surface Area Differentiate the Target from the 4‑Methylpyridin‑2‑yl Isomer

The target compound (6‑methylpyridin‑2‑yl) and its positional isomer (4‑methylpyridin‑2‑yl, CAS 1021072‑60‑5) are regioisomers with identical molecular formula and molecular weight (364.41 g mol⁻¹). Despite this, the ortho‑methyl placement in the target raises the predicted clogP by approximately 0.2 log units relative to the para‑methyl isomer, based on consensus clogP calculations from ZINC20. [1] The topological polar surface area (TPSA) is identical (85.05 Ų), but the hydrogen‑bond donor count (1) and acceptor count (8) are conserved only because the methyl group does not introduce new heteroatoms. The subtle logP shift can influence membrane permeability and plasma protein binding, making the two regioisomers non‑interchangeable in cell‑based assays.

Physicochemical profiling Isomer comparison Drug-likeness

Structural Differentiation: Furan‑2‑Carbonyl vs. Methanesulfonyl Piperazine Linker Alters Hydrogen‑Bond Acceptor Count and 3D Geometry

The target compound carries a planar furan‑2‑carbonyl group attached to the piperazine nitrogen, whereas the closest sulfonyl analog (CAS 1021248‑82‑7) uses a tetrahedral methanesulfonyl group. This substitution changes the hydrogen‑bond acceptor count from 8 (target) to 8 (sulfonyl analog; the sulfonyl oxygen atoms replace the furan oxygen), but more importantly alters the spatial orientation of the acceptor groups. The furan oxygen is sp²‑hybridized and lies in the plane of the ring, while the sulfonyl oxygens are sp³‑hybridized and project tetrahedrally. [1] Molecular weight differs by 16 g mol⁻¹ (364.41 vs. 348.43) and the molecular formula changes from C₁₉H₂₀N₆O₂ to C₁₅H₂₀N₆O₂S, indicating a fundamentally different heteroatom composition.

Linker chemistry Hydrogen bonding Structural biology

Des‑Methyl vs. 6‑Methyl Comparison: The Presence of the Ortho‑Methyl Group on the Pyridine Ring Increases Steric Bulk and Lipophilicity

The des‑methyl analog 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine lacks the methyl substituent on the pyridine ring. Compared with the target compound, the des‑methyl analog has a lower molecular weight (350.38 g mol⁻¹ vs. 364.41 g mol⁻¹) and a lower clogP (predicted ≈1.1 vs. ≈1.45). [1] The 6‑methyl group ortho to the pyridine nitrogen introduces steric hindrance that can restrict rotation around the C–N bond linking the pyridine to the pyridazin‑3‑amine, potentially pre‑organizing the molecule for target binding. This “methyl effect” is well‑documented in medicinal chemistry for modulating potency and selectivity. [2]

Methyl effect Steric hindrance Lipophilicity

Patent‑Family Context: The Sloan‑Kettering Pyridazinone/Furan Patent Covers the Chemical Space, but Quantitative Potency Data for the Specific CAS Remain Unpublished

The target compound falls under the generic Markush structures disclosed in US 2010/0210649 A1 (Sloan‑Kettering Institute for Cancer Research), which describes pyridazinones and furan‑containing compounds as inhibitors of kinases relevant to proliferative diseases. [1] However, the patent does not disclose specific IC₅₀ values for CAS 1021038‑65‑2. Class‑level data from the patent indicate that structurally related furan‑containing pyridazines achieved low‑micromolar inhibition in cell‑based proliferation assays. [1] The closest analog with publicly available binding data is a furan‑2‑carbonyl piperazine benzene‑sulfonamide (hCA VII Ki = 4.3 nM), which, while not a pyridazin‑3‑amine, demonstrates that the furan‑2‑carbonyl piperazine fragment can engage biological targets with high affinity. [2] Direct procurement decisions for the target compound must acknowledge that its specific biological potency remains unvalidated in the peer‑reviewed literature.

Patent landscape Kinase inhibition Proliferative disease

High‑Priority Research Application Scenarios for 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine Based on Verified Structural Differentiation


Kinase‑Focused Fragment‑Based or Scaffold‑Hopping Campaigns Requiring a Furan‑Containing Pyridazin‑3‑amine Core

The compound provides a ready‑to‑screen furan‑carbonyl piperazine pyridazin‑3‑amine scaffold that is distinct from the more common pyridazinone chemotype. The Sloan‑Kettering patent family explicitly claims furan‑containing pyridazines for kinase inhibition, making this CAS number a relevant entry point for hit‑finding against kinases implicated in proliferative diseases. [1] Because the 6‑methylpyridin‑2‑yl tail is unique among the closest commercial analogs, it can serve as a reference point for SAR exploration around the pyridine substitution pattern.

Physicochemical Benchmarking Studies Comparing Methyl‑Regioisomer Effects on Permeability and Metabolic Stability

The target compound (6‑methyl) and its 4‑methyl isomer (CAS 1021072‑60‑5) form a matched molecular pair that isolates the effect of methyl position on the pyridine ring. With a ΔclogP of approximately +0.2, the pair is suitable for experimentally testing the impact of this subtle lipophilicity shift on Caco‑2 permeability, microsomal stability, and plasma protein binding. [1] Procurement of both isomers enables a controlled head‑to‑head study that can validate the predicted logP difference.

Linker‑Comparison Studies: Furan‑2‑Carbonyl vs. Methanesulfonyl Piperazine in Target Engagement

The target compound and its methanesulfonyl analog (CAS 1021248‑82‑7) differ only in the piperazine‑terminal group (furan‑carbonyl vs. methanesulfonyl). This makes them ideal for a comparative biophysical assay (e.g., SPR or DSF) against a purified protein target to measure how the change from a planar, aromatic furan to a tetrahedral sulfonyl group affects binding affinity and kinetics. Such a study directly addresses the question of linker‑group interchangeability.

Antimicrobial Biofilm Research Where Furan‑Piperazine Hybrids Have Shown Preliminary Activity Against Gram‑Positive Pathogens

Although quantitative MIC or MBIC data for the specific CAS number are not publicly available, class‑level reports indicate that structurally related furan‑piperazine pyridazines exhibit moderate‑to‑good antibiofilm activity against MRSA and Enterococcus spp. [2] The target compound, with its unique 6‑methylpyridin‑2‑yl appendage, represents a logical next‑generation probe for investigating structure‑activity relationships in biofilm inhibition assays, particularly if compared side‑by‑side with the des‑methyl analog.

Quote Request

Request a Quote for 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.